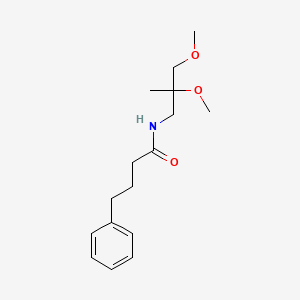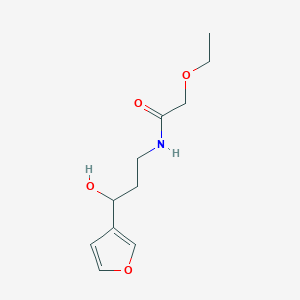
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide is a chemical compound used in scientific research for its unique properties. This compound is synthesized using specific methods and has various applications in the field of scientific research. In
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide involves the inhibition of PRMT1 activity. This compound binds to the catalytic site of PRMT1 and prevents the methylation of arginine residues in proteins. This leads to the disruption of various cellular processes that are regulated by PRMT1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide are related to its inhibition of PRMT1 activity. This compound has been shown to decrease the methylation of histone H4 arginine 3 (H4R3), which is important for the regulation of gene expression. It also affects the methylation of other proteins, such as RNA-binding proteins, which are important for RNA processing. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide in lab experiments include its selectivity for PRMT1 inhibition, which allows for the study of specific cellular processes regulated by this enzyme. It also has low toxicity and can be easily synthesized using specific methods. However, the limitations of this compound include its limited solubility in water, which can affect its bioavailability in cells. It also has limited selectivity for other PRMT isoforms, which can affect the interpretation of results in experiments.
Direcciones Futuras
There are several future directions for the study of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases that are associated with PRMT1 dysregulation. Another direction is to develop more selective PRMT1 inhibitors that can overcome the limitations of this compound. Additionally, the role of PRMT1 in other cellular processes, such as DNA repair and protein translation, can be further investigated using this compound.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide involves the reaction of 3-furylpropanol with ethyl chloroacetate in the presence of a base such as sodium hydride. This reaction results in the formation of 3-(furan-3-yl)propanoic acid ethyl ester. The next step involves the reaction of this compound with 3-bromo-1-propanol in the presence of a base such as potassium carbonate, which leads to the formation of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide has various applications in scientific research. It is used as a chemical probe to study the role of protein arginine methyltransferases (PRMTs) in cellular processes. PRMTs are enzymes that catalyze the methylation of arginine residues in proteins, which is an important post-translational modification. This compound has been shown to selectively inhibit PRMT1 activity, which is important for the regulation of gene expression, RNA processing, and DNA repair.
Propiedades
IUPAC Name |
2-ethoxy-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-15-8-11(14)12-5-3-10(13)9-4-6-16-7-9/h4,6-7,10,13H,2-3,5,8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMFLUAXQLILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC(C1=COC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

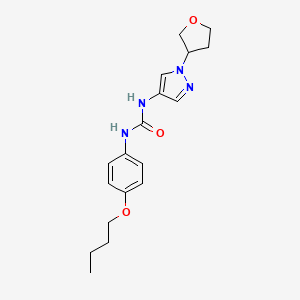
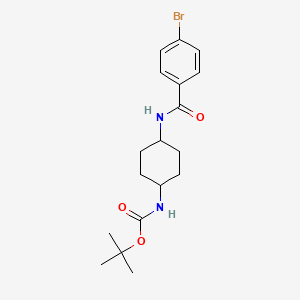
![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)
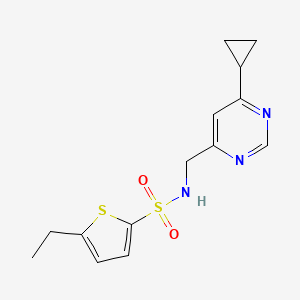
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)
![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)
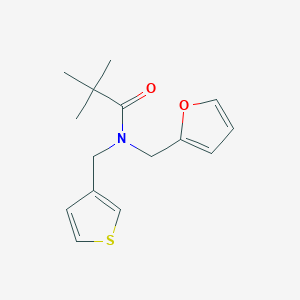
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)



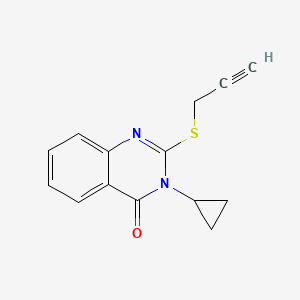
![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
